3-(Pyridin-2-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
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Overview
Description
3-pyridin-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused ring system combining pyridine and imidazopyrazine moieties, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyridin-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves multi-step procedures. One common method involves the condensation of appropriate aldehydes with amines, followed by cyclization reactions. For instance, the synthesis might start with the preparation of pyridine derivatives, which are then subjected to cyclization with imidazopyrazine precursors under specific conditions such as reflux in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve optimization of the laboratory-scale synthesis procedures to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-pyridin-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or imidazopyrazine rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperoxybenzoic acid (mCPBA) are commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under conditions such as reflux in suitable solvents.
Major Products
The major products formed from these reactions include N-oxides, reduced tetrahydro derivatives, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-pyridin-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may alter signaling pathways such as the Hedgehog signaling pathway, which is implicated in the growth of certain cancers . Additionally, it can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine: Known for its antimicrobial and anti-inflammatory properties.
Tetrahydroimidazo[1,2-a]pyridine: Used in anti-ulcer medications and anxiolytics.
Uniqueness
3-pyridin-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine stands out due to its unique fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in both research and industry.
Properties
Molecular Formula |
C11H12N4 |
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Molecular Weight |
200.24 g/mol |
IUPAC Name |
3-pyridin-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C11H12N4/c1-2-4-13-9(3-1)10-7-14-11-8-12-5-6-15(10)11/h1-4,7,12H,5-6,8H2 |
InChI Key |
MTNFGKFIYRDRAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC=C2C3=CC=CC=N3)CN1 |
Origin of Product |
United States |
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